

Application Note: Analytical Detection of Erysenegalensein E by LC-HRMS

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Compound of Interest

Compound Name: *erysenegalensein E*

Cat. No.: B172019

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Introduction

Erysenegalensein E is a prenylated isoflavonoid found in the extracts of *Erythrina senegalensis*, a plant used in traditional African medicine.^[1] The interest in **erysenegalensein E** and other prenylated flavonoids stems from their potential biological activities, making their accurate detection and quantification crucial for research and drug development. This application note provides a detailed protocol for the analytical detection of **erysenegalensein E** using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a powerful technique for the analysis of complex mixtures like plant extracts.

Physicochemical Properties of Erysenegalensein E

A thorough understanding of the analyte's properties is fundamental for method development.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₆ O ₆	--INVALID-LINK--
Molecular Weight	422.5 g/mol	--INVALID-LINK--
Exact Mass	422.1729 Da	--INVALID-LINK--

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is adapted from established methods for extracting secondary metabolites from plant tissues.

Materials:

- Plant material (e.g., stem bark of *Erythrina senegalensis*)
- Liquid nitrogen
- Mortar and pestle or cryogenic grinder
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm , PTFE or PVDF)
- LC-MS vials

Procedure:

- Freeze the plant material in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
- Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
- Add 1 mL of extraction solvent (80% methanol in water with 0.1% formic acid).

- Vortex the mixture vigorously for 1 minute.
- Sonicate the sample for 30 minutes in a water bath.
- Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
- Store the prepared sample at -20°C until analysis.

LC-HRMS Analysis

The following parameters are proposed based on typical methods for the analysis of prenylated flavonoids.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

Parameter	Recommended Setting
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry Conditions:

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Gas	Nitrogen
Desolvation Temp.	350°C
Full Scan Range	m/z 100-1000
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Ramped (e.g., 15-40 eV)

Data Presentation

The following tables summarize the expected quantitative data for the analysis of **erysenegalensein E**. The values for LOD and LOQ are based on those reported for

structurally similar isoflavonoids like genistein, as direct data for **erysenegalensein E** is not available in the cited literature.[\[2\]](#)[\[3\]](#)

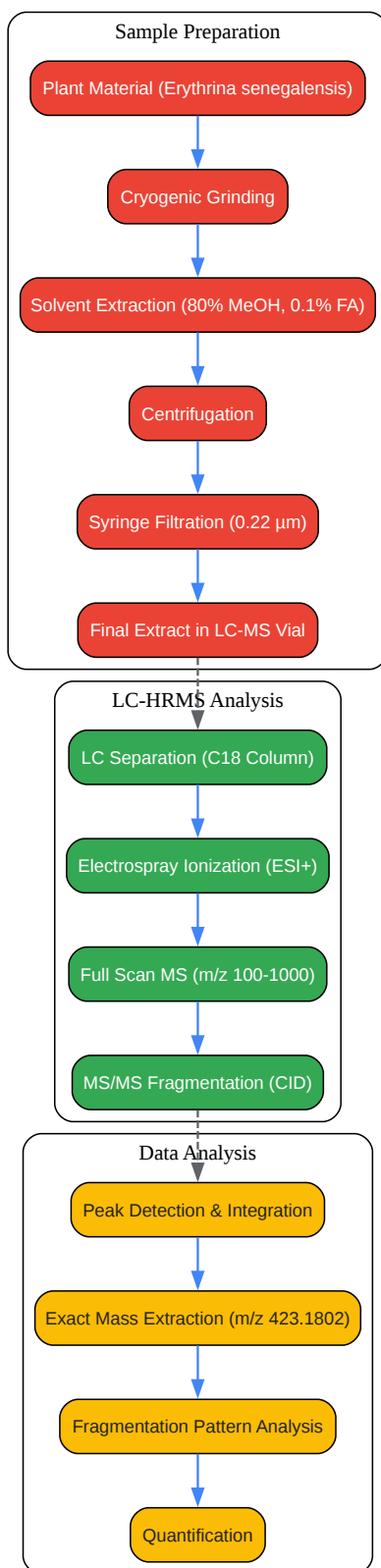
Table 1: Mass Spectrometric Data for **Erysenegalensein E**

Analyte	Molecular Formula	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Observed)	Key Fragment Ions (Predicted)
Erysenegalensein E	C ₂₅ H ₂₆ O ₆	423.1802	To be determined	m/z 367, 355, 299

Table 2: Method Performance Parameters (Hypothetical)

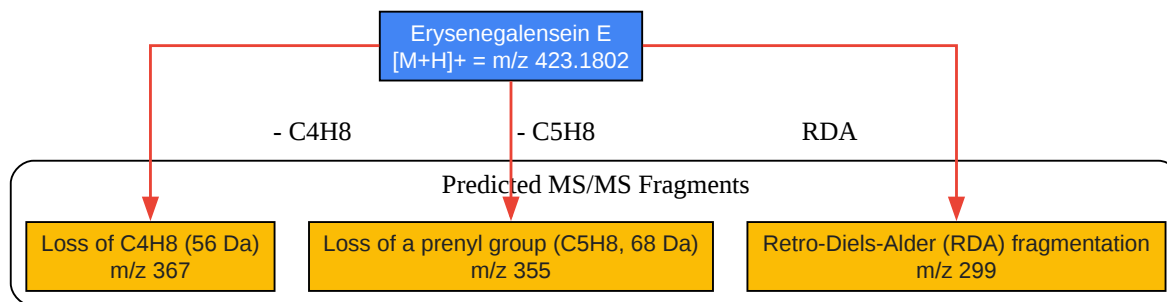
Parameter	Expected Value
Retention Time (RT)	To be determined experimentally
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	~1 ng/mL
Limit of Quantification (LOQ)	~4 ng/mL

Mandatory Visualizations



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Caption: Experimental workflow for the LC-HRMS analysis of **erysenegalensein E**.



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Caption: Predicted MS/MS fragmentation pathway of **erysenegalensein E**.

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